1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)piperidine-4-carboxylic acid 1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 619295-68-0
VCID: VC8127689
InChI: InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-6-4-5-7-14(13)19/h4-7H,8-12H2,1-3H3,(H,21,22)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2F)C(=O)O
Molecular Formula: C18H24FNO4
Molecular Weight: 337.4 g/mol

1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)piperidine-4-carboxylic acid

CAS No.: 619295-68-0

Cat. No.: VC8127689

Molecular Formula: C18H24FNO4

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)piperidine-4-carboxylic acid - 619295-68-0

Specification

CAS No. 619295-68-0
Molecular Formula C18H24FNO4
Molecular Weight 337.4 g/mol
IUPAC Name 4-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-6-4-5-7-14(13)19/h4-7H,8-12H2,1-3H3,(H,21,22)
Standard InChI Key JLBACSOTZZXNBB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with both a 2-fluorobenzyl group and a carboxylic acid. The nitrogen atom is protected by a Boc group, which prevents unwanted reactions during synthesis . The IUPAC name, 4-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid, reflects this arrangement .

Key structural attributes include:

  • Piperidine core: A six-membered heterocycle with one nitrogen atom.

  • 2-Fluorobenzyl group: A benzyl substituent with fluorine at the ortho position, influencing lipophilicity and steric interactions.

  • Boc protecting group: A tert-butoxycarbonyl moiety that enhances stability under basic conditions.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₈H₂₃FNO₄
Molecular Weight353.8 g/mol
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2F)C(=O)O
Boiling PointNot reported-
Melting PointNot reported-
SolubilityLimited data; likely polar aprotic solvent-soluble

The fluorine atom at the benzyl group’s ortho position increases electronegativity, potentially enhancing binding affinity in biological targets.

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Piperidine Protection: The piperidine nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Benzylation: A 2-fluorobenzyl group is introduced via alkylation or nucleophilic substitution. For example, 2-fluorobenzyl bromide reacts with Boc-protected piperidine-4-carboxylic acid in the presence of a base like potassium carbonate.

  • Carboxylic Acid Formation: Oxidation or hydrolysis steps yield the final carboxylic acid moiety.

Example Reaction:

Boc-piperidine-4-carboxylic acid+2-fluorobenzyl bromideK₂CO₃, DMFProduct[6][12]\text{Boc-piperidine-4-carboxylic acid} + \text{2-fluorobenzyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Product}[6][12]

Reactivity Profile

  • Boc Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for further functionalization.

  • Carboxylic Acid Derivatives: The carboxylic acid can form esters, amides, or salts, expanding its utility in medicinal chemistry .

  • Electrophilic Aromatic Substitution: The 2-fluorobenzyl group may undergo directed ortho-metalation for further derivatization.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

This compound is pivotal in synthesizing bioactive molecules:

  • Sodium Channel Blockers: Serves as a precursor to 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which modulate neuronal activity.

  • Enzyme Inhibitors: Used in developing tumor necrosis factor alpha-converting enzyme (TACE) inhibitors for inflammatory diseases .

  • Proteomics Research: Acts as a scaffold for labeling and studying protein interactions.

Structure-Activity Relationships (SAR)

  • Fluorine Position: The ortho-fluorine on the benzyl group enhances metabolic stability compared to para-substituted analogs .

  • Boc Group: Improves solubility and prevents unwanted side reactions during multi-step syntheses.

  • Carboxylic Acid: Facilitates salt formation (e.g., sodium salts) for improved pharmacokinetics .

ParameterValueSource
GHS Skin IrritationCategory 2
GHS Eye IrritationCategory 2A
Target Organ ToxicityRespiratory system (Category 3)

Comparative Analysis with Analogues

Compound NameMolecular FormulaKey DifferencesBiological Impact
1-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylic acidC₁₈H₂₃FNO₄Para-fluorine positionAltered receptor binding affinity
1-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylic acidC₁₈H₂₃ClNO₄Chlorine substituentIncreased lipophilicity
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylateC₂₀H₂₈FNO₄Ethyl ester vs. carboxylic acidModified bioavailability

The ortho-fluorine in the subject compound confers distinct electronic effects compared to para-substituted analogues, influencing both synthetic reactivity and biological activity .

Future Research Directions

  • Targeted Drug Delivery: Explore conjugation with nanoparticles for enhanced tissue specificity .

  • Kinetic Studies: Investigate metabolic pathways to optimize half-life in vivo.

  • Crystallography: Resolve 3D structures to inform computational modeling .

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